Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-
Description
Properties
CAS No. |
96154-40-4 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enoxymethylbenzene |
InChI |
InChI=1S/C17H26O/c1-15(2)8-7-9-16(3)12-13-18-14-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3 |
InChI Key |
ITLMKEZZDGLMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-
General Synthetic Strategy
The preparation of benzene derivatives substituted with 3,7-dimethyl-6-octenyl oxy groups typically involves etherification reactions where the benzene core is functionalized with alkoxy substituents derived from 3,7-dimethyl-6-octen-1-ol or related precursors. The key synthetic steps are:
- Activation of benzene derivatives to introduce reactive sites (e.g., halomethyl groups or hydroxymethyl groups).
- Nucleophilic substitution or Williamson ether synthesis with 3,7-dimethyl-6-octen-1-ol or its derivatives.
- Use of protecting groups or selective catalysis to control regioselectivity and avoid side reactions.
Specific Preparation Routes
Williamson Ether Synthesis
This classical method involves the reaction of a benzyl halide derivative of benzene with the alkoxide of 3,7-dimethyl-6-octen-1-ol under basic conditions.
- Step 1: Synthesis of benzyl halide intermediate (e.g., benzyl chloride or bromide) by halogenation of benzyl alcohol derivatives.
- Step 2: Generation of the alkoxide ion from 3,7-dimethyl-6-octen-1-ol using a strong base such as sodium hydride (NaH) or potassium tert-butoxide.
- Step 3: Nucleophilic substitution where the alkoxide attacks the benzyl halide, forming the ether linkage.
Reaction conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to reflux (~60-80°C).
Yields: Generally moderate to high (60-85%) depending on purity of reagents and reaction time.
Catalytic Friedel–Crafts Alkylation Followed by Etherification
An alternative approach involves:
- Step 1: Friedel–Crafts alkylation of benzene or substituted benzene with an activated 3,7-dimethyl-6-octenyl derivative (e.g., allylic alcohol or halide) catalyzed by Lewis acids such as scandium(III) triflate (Sc(OTf)3).
- Step 2: Subsequent etherification of the alkylated benzene intermediate with hydroxymethyl groups to introduce the oxy linkage.
This method benefits from catalytic efficiency and mild conditions. Scandium triflate has been reported to catalyze Friedel–Crafts alkylation reactions with high selectivity and catalytic turnover, promoting electrophilic aromatic substitution without over-alkylation or polymerization.
Reaction conditions: Catalytic amounts of Sc(OTf)3, room temperature to 60°C, often in dichloromethane or acetonitrile solvent.
Yields: High yields (70-90%) with good regioselectivity.
Solid-Phase Synthesis Using Linkers
For complex derivatives, solid-phase organic synthesis (SPOS) techniques have been employed, using specially designed linkers such as (dimethylsilyl)propionic acid to anchor aryl groups and facilitate stepwise construction of the benzene-oxyalkyl framework.
This approach allows:
- Efficient purification by filtration.
- Rapid assembly of diverse analogs.
- Precise control over substitution patterns.
Although more common in research settings, SPOS can be adapted for the preparation of benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- analogs.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Catalysts | Solvents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Williamson Ether Synthesis | Benzyl halide + 3,7-dimethyl-6-octen-1-ol alkoxide | NaH, KOtBu | DMF, THF | 0–80 °C | 60–85 | Classical, reliable, moderate to high yield |
| Friedel–Crafts Alkylation + Etherification | Benzene + allylic halide/alcohol + Sc(OTf)3 catalyst | Sc(OTf)3 | CH2Cl2, MeCN | RT–60 °C | 70–90 | Catalytic, selective, mild conditions |
| Solid-Phase Synthesis | Aryl linker + stepwise alkylation/etherification | Linker-based | Various | Ambient to reflux | Variable | Useful for complex analogs, research scale |
Mechanistic Insights and Research Findings
Catalytic Friedel–Crafts Alkylation: Scandium(III) triflate catalyzes the formation of carbocation intermediates from allylic alcohols or halides, which electrophilically attack the benzene ring. The catalyst is recoverable and reusable, enhancing sustainability.
Williamson Ether Synthesis: Proceeds via SN2 nucleophilic substitution; steric hindrance around the benzyl halide and the alkoxide affects the reaction rate and yield. The presence of the double bond in the 3,7-dimethyl-6-octenyl group requires careful control to avoid side reactions such as polymerization or isomerization.
Solid-Phase Synthesis: Employing (dimethylsilyl)propionic acid linkers allows efficient attachment of benzene rings and subsequent functionalization. This method is particularly advantageous for synthesizing libraries of aryl ethers with diverse substitution patterns.
Additional Notes
The compound’s molecular formula is C20H36O2, with a molecular weight of approximately 308.5 g/mol.
The 3,7-dimethyl-6-octenyl substituent is a monoterpenoid moiety, commonly derived from natural sources such as citronellol or related terpenes, which can be chemically modified to the corresponding alcohol or halide for synthesis.
Careful purification and characterization (NMR, IR, MS) are essential to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific active sites, leading to alterations in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : {[(3,7-Dimethyl-6-octen-1-yl)oxy]methyl}benzene
- Molecular Formula : C₁₇H₂₆O
- Molecular Weight : 246.394 g/mol
- CAS Registry Number : 96154-40-4 .
Structural Features: The compound consists of a benzene ring substituted with a methyl group linked via an ether bridge to a 3,7-dimethyl-6-octenyl chain.
Comparison with Structurally Similar Compounds
Citronellyl Benzoate
- IUPAC Name : 3,7-Dimethyloct-6-en-1-yl benzoate
- Molecular Formula : C₁₇H₂₄O₂
- Molecular Weight : 260.37 g/mol
- CAS Registry Number: Not explicitly listed, but structurally related to "citronellyl benzoate" .
Key Differences :
- Functional Group : Citronellyl benzoate is an ester , whereas the target compound is an ether .
- Synthesis : Citronellyl benzoate is synthesized via esterification of citronellol (3,7-dimethyl-6-octen-1-ol) with benzoic acid, requiring acid catalysis .
- Applications : Esters like citronellyl benzoate are widely used in fragrance industries due to their floral and fruity odors. Ethers, such as the target compound, may exhibit greater hydrolytic stability but lack direct evidence of olfactory applications .
Citronellyl Angelate
Key Differences :
- Chain Structure : The angelate moiety includes a branched α,β-unsaturated ester , contrasting with the linear ether chain of the target compound.
- Reactivity : The α,β-unsaturated ester in citronellyl angelate may undergo conjugate addition reactions, while the ether in the target compound is more resistant to nucleophilic attack .
Benzene, 1-Methyl-4-[(7-Methyl-6-octenyl)oxy]-
Key Differences :
- Substituent Position : The ether side chain is attached at the para position relative to the methyl group on the benzene ring, whereas the target compound has the ether-linked methyl group directly bonded to the benzene.
- Electronic Effects : The para-substituted derivative may exhibit altered electronic properties, influencing solubility and reactivity in aromatic substitution reactions .
Comparative Data Table
*Synthesis inferred from analogous reactions.
Research Findings and Implications
- Stability Advantage : The ether functional group in the target compound confers superior resistance to hydrolysis compared to esters like citronellyl benzoate, making it suitable for applications requiring prolonged shelf life .
- Stereochemical Complexity : The 3,7-dimethyl-6-octenyl chain in all compared compounds introduces stereochemical variability, which may influence biological activity or material properties .
- Industrial Relevance: While citronellyl derivatives dominate fragrance industries, the target compound’s ether structure could expand utility in polymer stabilizers or non-polar solvents .
Biological Activity
The compound Benzene, [(3,7-dimethyl-6-octenyl)oxy]methyl- is a derivative of benzene that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, antitumoral, and antioxidative activities, based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a benzene ring substituted with a [(3,7-dimethyl-6-octenyl)oxy]methyl group. Its molecular formula is , and it falls under the category of organic compounds known as psoralens , which are known for their phototoxic and medicinal properties.
Antimicrobial Activity
Research indicates that Benzene, [(3,7-dimethyl-6-octenyl)oxy]methyl- exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 1,000 μg/mL .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus epidermidis | 1000 |
| Escherichia coli | 2000 |
| Bacillus subtilis | 1500 |
Antitumoral Activity
In vitro studies have shown that this compound possesses antitumoral effects. The MTT assay results indicate that it inhibits the growth of several tumor cell lines effectively. The compound's mechanism appears to involve the induction of apoptosis in cancer cells .
Antioxidative Activity
The antioxidative potential of Benzene, [(3,7-dimethyl-6-octenyl)oxy]methyl- has been evaluated through various assays. It demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for preventing cellular damage linked to various diseases .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Bulletin of the Korean Chemical Society highlighted the antimicrobial effects of Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate derived from Trichocolea hatcheri. The findings suggested that this compound could serve as a natural antimicrobial agent .
- Antitumoral Effects : In another significant study, researchers assessed the growth inhibition of tumor cells treated with this compound. The results indicated a dose-dependent response in various cancer cell lines, suggesting its potential as an anticancer therapeutic agent .
- Oxidative Stress Reduction : A comprehensive analysis indicated that the compound could significantly lower oxidative stress levels in human cell lines exposed to harmful agents. This property may contribute to its protective effects against chronic diseases associated with oxidative damage .
Q & A
What are the recommended synthetic routes for synthesizing Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-, and what methodological considerations are critical for reproducibility?
Level : Basic
Answer :
The synthesis of this compound likely involves etherification or alkylation reactions. A plausible route is the nucleophilic substitution of a benzene derivative with a pre-synthesized [(3,7-dimethyl-6-octenyl)oxy]methyl moiety. Key steps include:
- Reagent Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential due to potential byproducts from incomplete substitution .
- Yield Optimization : Control reaction temperature (40–60°C) to balance reaction rate and side-product formation.
Validation : Monitor reaction progress via TLC or GC-MS. Confirm final structure using and NMR, focusing on characteristic peaks for the ether linkage (δ 3.5–4.5 ppm) and olefinic protons (δ 5.0–5.5 ppm) .
How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
Level : Advanced
Answer :
Data contradictions often arise from variations in experimental conditions or impurities. Methodological strategies include:
- Standardized Protocols : Adopt IUPAC guidelines for measuring solubility (e.g., shake-flask method in buffered solutions) and stability (accelerated degradation studies under controlled humidity/temperature) .
- Cross-Validation : Compare results with computational predictions (e.g., Hansen solubility parameters via COSMO-RS) to identify outliers .
- Purity Assessment : Use high-resolution mass spectrometry (HRMS) to detect trace impurities that may alter properties .
What advanced analytical techniques are suitable for characterizing the stereochemical configuration of the 3,7-dimethyl-6-octenyl substituent?
Level : Advanced
Answer :
The substituent’s stereochemistry (e.g., E/Z isomerism) requires:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol eluents .
- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration by correlating experimental and computed spectra .
- NOESY NMR : Detect spatial proximity of methyl groups (δ 0.8–1.2 ppm) to confirm geometry .
What safety protocols are essential for handling this compound, given its potential hazards?
Level : Basic
Answer :
Based on structural analogs (e.g., acute toxicity in similar ethers):
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (TLV-TWA: 1 ppm for benzene derivatives) .
- First Aid : Immediate ethanol rinse for skin contact to dissolve hydrophobic residues .
How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution reactions?
Level : Advanced
Answer :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to identify favorable attack sites (para vs. meta positions) .
- Frontier Molecular Orbital (FMO) Analysis : Evaluate HOMO-LUMO gaps to predict electrophilicity .
- Solvent Effects : Simulate using PCM models to assess polar aprotic solvents’ role in stabilizing intermediates .
What in vitro assays are recommended to evaluate its biological activity, such as antimicrobial potential?
Level : Basic
Answer :
- Disk Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations (0.1–10 µg/mL) .
- Cytotoxicity Screening : Use MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to predict pharmacokinetics .
How can researchers mitigate challenges in detecting trace amounts of this compound in environmental samples?
Level : Advanced
Answer :
- SPME-GC-MS : Solid-phase microextraction coupled with GC-MS enhances sensitivity (LOD: ~0.1 ppb) .
- Isotope Dilution : Use -labeled analogs as internal standards to correct matrix effects .
- Derivatization : Convert to pentafluorobenzyl ethers for enhanced electron capture detection .
What strategies address the compound’s instability under oxidative conditions?
Level : Advanced
Answer :
- Antioxidant Additives : Incorporate 0.1% BHT in storage solutions to inhibit radical-mediated degradation .
- Protective Group Chemistry : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) during synthesis .
- Real-Time Monitoring : Use in situ Raman spectroscopy to detect early degradation markers (e.g., carbonyl formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
